molecular formula C4H5N5O B1444743 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole CAS No. 1000686-15-6

2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole

Cat. No. B1444743
M. Wt: 139.12 g/mol
InChI Key: XGPQPZBCPCGWFQ-UHFFFAOYSA-N
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Patent
US07893055B2

Procedure details

A solution of 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (R. Rufenacht, Helv. Chim. Acta, 55, 1979, 1972) (2.00 g, 15.09 mmol) in N,N-dimethylformamide (75 ml) was treated at 22° C. with sodium azide (3.0 g, 46.1 mmol) and the resulting mixture was stirred for 18 h. The reaction mixture was diluted with ethyl acetate, washed with saturated sodium bicarbonate, brine and dried over anhydrous magnesium sulfate. Evaporation of the solvent under reduced pressure followed by chromatography of the residue on silica gel (elution toluene-ethyl acetate 0-10%) gave 1.78 g (84% yield) of the title azide as a clear oil. 1HNMR 400 MHz (CDCl3) δ (ppm): 2.60 (3H, s, CH3), 4.55 (2H, s, CH2). MS (ESI+) m/e 140 [M+H+].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
84%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:4][C:5]([CH3:8])=[N:6][N:7]=1.[N-:9]=[N+:10]=[N-:11].[Na+]>CN(C)C=O.C(OCC)(=O)C>[N:9]([CH2:2][C:3]1[O:4][C:5]([CH3:8])=[N:6][N:7]=1)=[N+:10]=[N-:11] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClCC=1OC(=NN1)C
Name
Quantity
3 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC=1OC(=NN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.